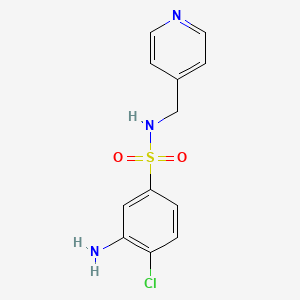

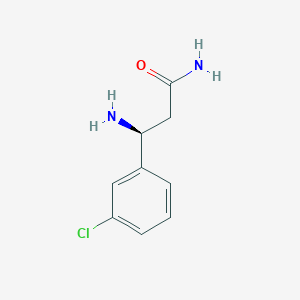

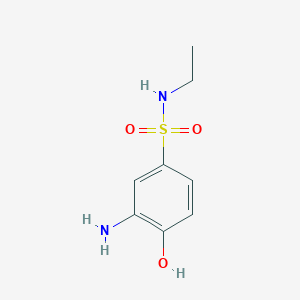

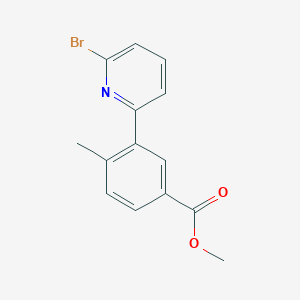

![molecular formula C14H12N2 B1517345 2-Benzylimidazo[1,2-a]pyridine CAS No. 889813-26-7](/img/structure/B1517345.png)

2-Benzylimidazo[1,2-a]pyridine

Overview

Description

2-Benzylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . These reactions have been facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Physical And Chemical Properties Analysis

This compound is highly crystalline . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalysis and Synthesis

2-Benzylimidazo[1,2-a]pyridine and related compounds have been extensively used in catalytic processes. For instance, rhodium-catalyzed annulations between 2-arylimidazo[1,2-a]pyridines and alkynes have been developed, leading to the formation of pyrido[1,2-a]benzimidazole derivatives. This method is significant as it constructs complex molecular structures, including the ring C in pyrido[1,2-a]benzimidazole and the naphthalene framework, in a consecutive manner, offering a potential pathway for synthesizing these structures (Peng et al., 2015). Similarly, Ru(II) catalysis has been employed for the annulation of 2-arylimidazo[1,2-a]pyridines with maleimides, leading to the synthesis of benzo[e]pyrido[1′,2′:1,2]imidazo[4,5-g]isoindole derivatives, which are of pharmaceutical relevance (Chary et al., 2021).

Green Chemistry and Sustainable Synthesis

In the realm of green chemistry, 2-arylimidazo[1,2-a]pyridine derivatives have been synthesized in aqueous media using iodine as a catalyst. This environmentally sustainable approach highlights the importance of water as a "green" medium and the use of inexpensive catalysts. Such methods are crucial for large-scale synthesis of compounds like zolimidine (Bhutia et al., 2020).

Potential in Anticancer Research

This compound derivatives have shown potential in anticancer research. Zn(II) complexes bearing benzimidazole-based derivatives have demonstrated significant biological activities against various human cancer cell lines. The anticancer properties of these compounds, particularly their interactions with DNA and their ability to induce apoptosis, are notable areas of research (Zhao et al., 2015).

Pharmaceutical Applications

Various derivatives of this compound have been synthesized for their potential pharmaceutical applications. For example, the synthesis of maleimide-fused benzocarbazoles and imidazo[1,2-a]pyridines through rhodium-catalyzed oxidative [4 + 2] annulation presents a method for producing bioactive agents efficiently (Li et al., 2020).

Novel Synthesis Methods

Recent research has also focused on developing novel synthesis methods for this compound derivatives. An example is the palladium-catalyzed direct arylation of 2-arylimidazo[1,2-a]pyridines with o-dihaloarenes via double C–H activation, which results in the formation of benzo[a]imidazo[5,1,2-cd]indolizine derivatives (Wang et al., 2015).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis methods and applications in medicinal chemistry.

Mechanism of Action

Target of Action

2-Benzylimidazo[1,2-a]pyridine is a novel scaffold that has been utilized in the development of covalent inhibitors . This compound has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . It has also shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the growth of cancer cells or tuberculosis bacteria . The compound acts as a covalent inhibitor, binding to its targets and disrupting their normal function .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the growth and proliferation of cancer cells and tuberculosis bacteria . The compound’s interaction with its targets leads to downstream effects that inhibit these pathways, thereby exerting its therapeutic effects.

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells or tuberculosis bacteria . This leads to a reduction in the severity of the diseases caused by these cells or bacteria.

properties

IUPAC Name |

2-benzylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDQUIVNHEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the current known synthetic routes to produce 2-Benzylimidazo[1,2-a]pyridine?

A1: Currently, two main synthetic routes for this compound are reported in the literature:

- Dakin-West reaction followed by ring closure: This method utilizes stable mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olates and ammonia as starting materials. [] The reaction proceeds through a Dakin-West acylation to form an N-(β-oxoethyl)pyridone-2 intermediate, which then undergoes ring closure to yield the desired this compound. []

- Palladium-Copper catalyzed heterocyclization during Sonogashira coupling: While specific details are limited in the provided abstracts, this method suggests a more direct approach utilizing a Palladium-Copper catalyst system to facilitate the formation of the imidazo[1,2-a]pyridine ring system during a Sonogashira coupling reaction. [, ] Further research is needed to explore the specifics and potential advantages of this method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

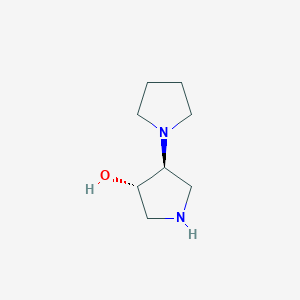

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)